N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide
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Overview
Description
N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an isobutyl group, a phenylsulfonyl group, and a trifluoromethyl group attached to an anilinoacetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps, starting with the preparation of the anilinoacetamide backboneThe isobutyl group is then introduced via alkylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Hydroxide ions, halides, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Studied for its potential therapeutic applications, including its role as an inhibitor of certain enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl and trifluoromethyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The isobutyl group contributes to the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a strong electrophilic reagent in organic synthesis.
N-Methoxy-N-methyl-2-phenylsulfonyl acetamide: Utilized in medicinal chemistry for its potential therapeutic properties.
Uniqueness
N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H21F3N2O3S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C19H21F3N2O3S/c1-14(2)12-23-18(25)13-24(28(26,27)17-9-4-3-5-10-17)16-8-6-7-15(11-16)19(20,21)22/h3-11,14H,12-13H2,1-2H3,(H,23,25) |
InChI Key |
SSLHGIKXNKYSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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